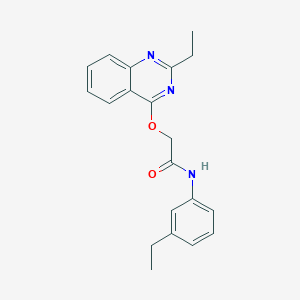![molecular formula C15H20N4O3S B2820130 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1798035-50-3](/img/structure/B2820130.png)
2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of azetidines and benzo triazoles. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzo triazole ring: This can be achieved through the cyclization of ortho-substituted anilines with nitrous acid.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzo triazole and azetidine intermediates using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydro derivatives of the benzo triazole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Applications De Recherche Scientifique
Chemistry
Intermediates in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler analog without the azetidine and sulfonyl groups.
Azetidine-1-sulfonyl derivatives: Compounds with similar azetidine and sulfonyl structures but different substituents.
Uniqueness
Structural Complexity: The combination of benzo triazole and azetidine rings with a sulfonyl group makes it unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)10-23(21,22)12-7-18(8-12)15(20)9-19-14-6-4-3-5-13(14)16-17-19/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFZRFNJNZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2820048.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)
![N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2820055.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)

![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2820066.png)


